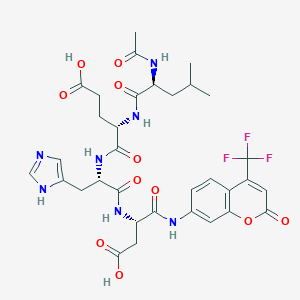
Ac-LEHD-AFC
Übersicht
Beschreibung
Ac-LEHD-AFC is a fluorogenic substrate that can be cleaved by caspase-4, -5, and -9 . Caspase activity can be quantified by fluorescent detection of free AFC (also known as 7-amino-4-trifluoromethylcoumarin), which is excited at 400 nm and emits at 505 nm .
Molecular Structure Analysis
The molecular formula of Ac-LEHD-AFC is C33H38F3N7O11 . The molecular weight is 765.7 g/mol .Chemical Reactions Analysis
Ac-LEHD-AFC is a substrate for caspase-9, and it can be used to assess the activity of caspase . The assessment of the caspase activity is based on the detection of cleavage of the substrate .Physical And Chemical Properties Analysis
Ac-LEHD-AFC is a solid substance . It is soluble in water . The emission and excitation wavelengths are 454 nm and 445 nm respectively .Relevant Papers One relevant paper found discusses the possible involvement of cytochrome c release and sequential activation of caspases in ceramide-induced apoptosis in SK-N-MC cells . The paper mentions the use of Ac-LEHD-AFC in their research .
Wissenschaftliche Forschungsanwendungen
Caspase-9 Activity Assay
Ac-LEHD-AFC is a fluorogenic substrate for caspase-9, an enzyme that plays a vital role in apoptosis. Researchers utilize this compound to measure caspase-9 activity through fluorescence, which is released upon cleavage by the enzyme . This assay is crucial in studies investigating the mechanisms of apoptosis and can be applied in cancer research to evaluate the efficacy of treatments that induce cell death.
Apoptosome-Mediated Activation Studies
The compound is instrumental in studying the proteolytic processing of the caspase-9 zymogen, which is necessary for apoptosome-mediated activation of caspase-9. This process is a cornerstone in the intrinsic pathway of apoptosis, and understanding it can provide insights into the development of therapeutic strategies for diseases where apoptosis is dysregulated .
Inflammasome Response Regulation
Ac-LEHD-AFC has been used to explore the regulation of in vivo inflammasome responses. Inflammasomes are multi-protein complexes that play a key role in the innate immune system. By studying the cleavage of Ac-LEHD-AFC, researchers can gain a better understanding of inflammatory diseases and potentially develop treatments for conditions like gout .
Oxidative Stress and Lysosome Biogenesis
This substrate has been applied in research to understand the effects of sub-lethal oxidative stress on lysosome biogenesis. The pathway involves lysosomal membrane permeabilization, followed by cathepsin release and caspase-3 activation, leading to the transcription factor EB-dependent pathway. Such studies are significant in the context of neurodegenerative diseases and cancer .
Mitochondrial Apoptosis in Hepatocellular Carcinoma
Researchers have used Ac-LEHD-AFC in the study of artesunate-induced ROS-dependent apoptosis via a Bax-mediated intrinsic pathway in hepatocellular carcinoma cells. This application is particularly important in the field of oncology, as it helps to elucidate the pathways through which certain drugs induce apoptosis in cancer cells .
Cell Death Mechanism Elucidation in Cancer
The compound is also used to investigate the mechanism of cell death induced by neem limonoids in cancer. By quantifying apoptosis and measuring caspase activity, researchers can understand how these natural compounds can be leveraged for cancer therapy .
Cancer Cell Apoptosis in Response to Anticancer Agents
Ac-LEHD-AFC is utilized to study the oxidative phosphorylation-dependent regulation of cancer cell apoptosis in response to anticancer agents. This research is pivotal in developing new cancer treatments that can effectively trigger cell death in cancer cells .
Caspase Substrate Profiling
The compound aids in the deorphanizing of caspase-3 and caspase-9 substrates in and out of apoptosis with deep substrate profiling. This application is essential for a comprehensive understanding of the substrates affected during apoptosis, which has implications for both basic research and therapeutic development .
Wirkmechanismus
Target of Action
Ac-LEHD-AFC is a fluorogenic substrate primarily for caspase-9 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation .
Mode of Action
The compound interacts with its target, caspase-9, through a cleavage process. Caspase-9 cleaves the Ac-LEHD-AFC substrate, which results in the release of AFC (7-amino-4-trifluoromethyl coumarin) . This cleavage can be monitored visually or quantitatively by a shift in fluorescence upon the release of the AFC fluorophore .
Biochemical Pathways
The cleavage of Ac-LEHD-AFC by caspase-9 is a critical part of the apoptotic pathway. This process is required for the apoptosome-mediated activation of caspase-9 . The activation of caspase-9 can lead to the activation of caspase-3, another executioner caspase, resulting in programmed cell death .
Result of Action
The cleavage of Ac-LEHD-AFC by caspase-9 and the subsequent release of AFC results in a shift in fluorescence from blue to yellow-green . This fluorescence can be detected using a fluorometer or an enzyme-linked immunosorbent assay (ELISA) reader, providing a quantifiable measure of caspase-9 activity .
Action Environment
The action of Ac-LEHD-AFC is likely to be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could potentially affect the efficiency of the cleavage process. Moreover, the compound should be stored in a desiccated condition at -20°C and protected from light . These storage conditions are necessary to maintain the stability and efficacy of the compound.
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULKIXRFKRCRHD-ZJZGAYNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38F3N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-LEHD-AFC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



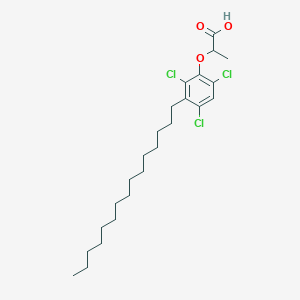
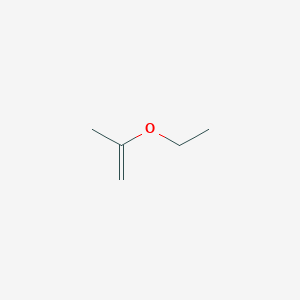

![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
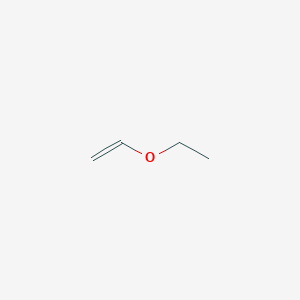
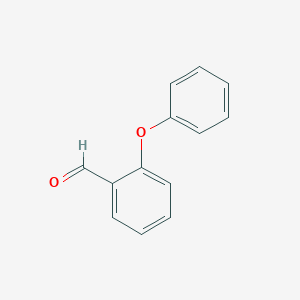
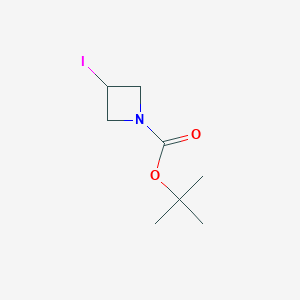


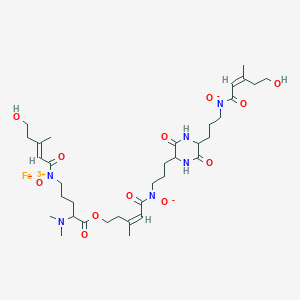
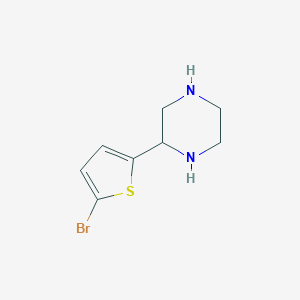

![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)